2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-pyrazinecarboxylate 2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-pyrazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 667431-71-2
VCID: VC0436766
InChI: InChI=1S/C21H16N2O5/c1-14-2-4-16(5-3-14)20(25)28-17-8-6-15(7-9-17)19(24)13-27-21(26)18-12-22-10-11-23-18/h2-12H,13H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=NC=CN=C3
Molecular Formula: C21H16N2O5
Molecular Weight: 376.4g/mol

2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-pyrazinecarboxylate

CAS No.: 667431-71-2

Main Products

VCID: VC0436766

Molecular Formula: C21H16N2O5

Molecular Weight: 376.4g/mol

2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-pyrazinecarboxylate - 667431-71-2

CAS No. 667431-71-2
Product Name 2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-pyrazinecarboxylate
Molecular Formula C21H16N2O5
Molecular Weight 376.4g/mol
IUPAC Name [2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] pyrazine-2-carboxylate
Standard InChI InChI=1S/C21H16N2O5/c1-14-2-4-16(5-3-14)20(25)28-17-8-6-15(7-9-17)19(24)13-27-21(26)18-12-22-10-11-23-18/h2-12H,13H2,1H3
Standard InChIKey SAIRADIDXCRAPK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=NC=CN=C3
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=NC=CN=C3
PubChem Compound 3832481
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator